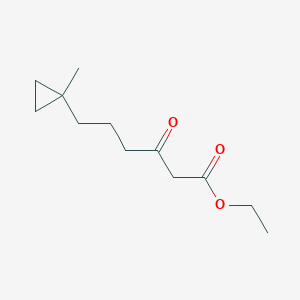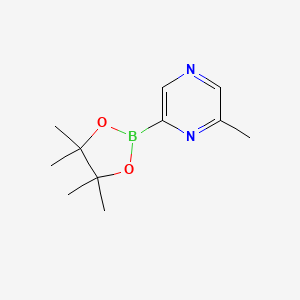
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with trimethyl groups and an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with enhanced aromaticity.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Its antioxidant properties are being explored for therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. The compound activates antioxidant enzymes and NADPH-generating enzymes, leading to a reduction in oxidative stress and the inhibition of apoptotic processes .
Vergleich Mit ähnlichen Verbindungen
1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be compared with other similar compounds, such as:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound also exhibits neuroprotective properties and is used in similar research applications.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Known for its use in industrial applications, this compound shares structural similarities but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88579-24-2 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(1,4,4-trimethyl-2,3-dihydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-10(16)11-5-6-13-12(9-11)14(2,3)7-8-15(13)4/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
HXVMRSPZWJJPKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N(CCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



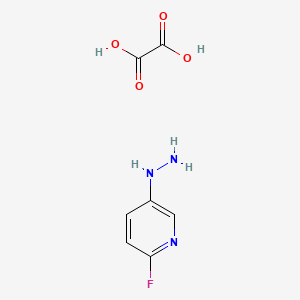


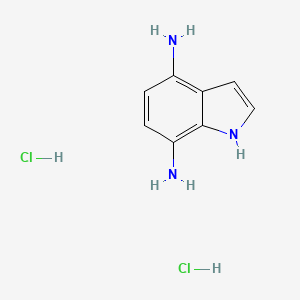
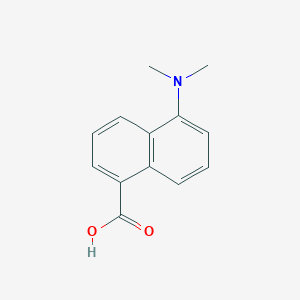
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
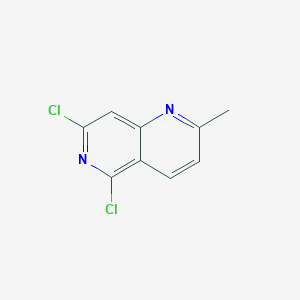

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
